molecular formula C11H13ClF3NO B1415296 [(3S,4R)-4-(2,3,6-Trifluorophenyl)pyrrolidin-3-yl]methanol hydrochloride CAS No. 2173052-94-1

[(3S,4R)-4-(2,3,6-Trifluorophenyl)pyrrolidin-3-yl]methanol hydrochloride

Cat. No.: B1415296
CAS No.: 2173052-94-1
M. Wt: 267.67 g/mol
InChI Key: WLXIYRVNXVEXAJ-UOERWJHTSA-N
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Description

This compound is a pyrrolidine-derived molecule with a 2,3,6-trifluorophenyl substituent and a hydroxymethyl group at the 3-position of the pyrrolidine ring.

Properties

IUPAC Name

[(3S,4R)-4-(2,3,6-trifluorophenyl)pyrrolidin-3-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO.ClH/c12-8-1-2-9(13)11(14)10(8)7-4-15-3-6(7)5-16;/h1-2,6-7,15-16H,3-5H2;1H/t6-,7+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXIYRVNXVEXAJ-UOERWJHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C2=C(C=CC(=C2F)F)F)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)C2=C(C=CC(=C2F)F)F)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(3S,4R)-4-(2,3,6-Trifluorophenyl)pyrrolidin-3-yl]methanol hydrochloride is a chemical compound with the molecular formula C11H13ClF3NO and a molecular weight of 267.68 g/mol. This compound has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry and pharmacology.

Research indicates that compounds with a similar structural framework often interact with various biological targets, including receptors involved in neurotransmission and immune responses. The trifluorophenyl moiety may enhance the lipophilicity and bioavailability of the compound, allowing it to penetrate biological membranes more effectively.

Antiviral Activity

A notable study focused on related pyrrolidine derivatives demonstrated significant activity against the CCR5 receptor, which is crucial for HIV entry into host cells. The (3R,4S)-enantiomer showed an impressive IC50 value of 2.9 nM against the CCR5 receptor, while the (3S,4R)-enantiomer exhibited a much weaker interaction with an IC50 value of 385.9 nM . This suggests that while this compound may have limited direct antiviral properties, its structural analogs could provide insights into enhancing efficacy against viral infections.

Cytotoxicity and Safety Profile

The cytotoxic profile of this compound remains largely unexplored. However, studies on related compounds indicate a need for thorough toxicity assessments to ensure safety in therapeutic applications. For example, certain pyrrolidine derivatives were evaluated for cytotoxicity against various cell lines and demonstrated varying degrees of safety profiles .

In Vitro Studies

In vitro assays have been employed to assess the biological activity of related compounds. For instance:

  • CCR5 Antagonism : Compounds similar to this compound were tested for their ability to inhibit CCR5-mediated HIV infection. The results showed that specific structural modifications significantly influenced their binding affinity and inhibitory potency .
  • Enzyme Inhibition : Some studies have indicated potential inhibitory effects on various enzymes involved in metabolic pathways. This could suggest a role in modulating metabolic disorders or inflammatory responses .

Data Table: Biological Activity Summary

Activity Compound IC50 Value (nM) Notes
CCR5 Receptor Antagonism(3R,4S)-enantiomer2.9Strong activity against HIV
CCR5 Receptor Antagonism(3S,4R)-enantiomer385.9Weaker interaction compared to (3R,4S)
CytotoxicityVarious Pyrrolidine DerivativesVariesNeed for further investigation

Case Study 1: Antiviral Efficacy

In a study exploring the antiviral efficacy of pyrrolidine derivatives against HIV-1 strains, researchers found that compounds structurally similar to this compound exhibited varying degrees of inhibition across seven genetically diverse R5 HIV-1 strains. The most potent derivative achieved EC50 values ranging from 0.3 nM to 30 nM .

Case Study 2: Enzyme Inhibition Profiles

Another investigation assessed the enzyme inhibition profiles of several pyrrolidine derivatives in relation to inflammatory markers. Compounds were screened for their effects on cytokine release and demonstrated promising results in modulating inflammatory responses in vitro .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit notable antimicrobial properties. Studies have shown that similar structures can inhibit various bacterial strains, including Mycobacterium tuberculosis. The presence of electron-withdrawing groups like trifluoromethyl enhances the antimicrobial efficacy by altering the compound's interaction with microbial enzymes and membranes .

Anticancer Properties

Compounds with similar structural features have been investigated for their anticancer activities. For instance, certain analogs have demonstrated cytotoxic effects against human cancer cell lines such as breast and renal cancers. Mechanistically, these compounds may induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Neuroprotective Effects

Preliminary studies suggest that compounds structurally related to [(3S,4R)-4-(2,3,6-Trifluorophenyl)pyrrolidin-3-yl]methanol hydrochloride may exhibit neuroprotective effects. These effects could be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases .

Medicinal Chemistry

The compound is being explored in medicinal chemistry as a scaffold for developing new drugs targeting metabolic syndromes such as type 2 diabetes and obesity. Its ability to inhibit specific enzymes involved in glucose metabolism is particularly noteworthy .

Structure-Activity Relationship Studies

Investigations into the structure-activity relationships (SAR) of this compound are crucial for understanding how modifications to its structure influence biological activity. Such studies guide the rational design of more potent derivatives .

Antimicrobial Evaluation

A series of pyrrolidine derivatives were synthesized and tested against various bacterial strains. Modifications in the trifluorophenyl group significantly affected antimicrobial potency, indicating that specific structural features enhance efficacy against pathogens .

Cytotoxicity Assays

In vitro studies evaluated the cytotoxicity of related compounds using human cancer cell lines. The results indicated that certain modifications to the trifluoromethyl group enhanced cytotoxicity, suggesting a promising avenue for developing new anticancer agents based on this scaffold .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

(a) Halogenated Derivatives
  • [(3S,4R)-4-(4-Chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol Hydrochloride () Substituents: 4-Cl, 2-F on phenyl. Molecular Formula: C₁₁H₁₄Cl₂FNO. Molecular Weight: 266.14 g/mol. Key Differences: Replacement of one fluorine with chlorine increases molecular weight and alters lipophilicity.
  • [(3S,4R)-4-(2,5-Difluorophenyl)pyrrolidin-3-yl]methanol Hydrochloride () Substituents: 2,5-diF on phenyl. Molecular Formula: C₁₁H₁₄ClF₂NO. Molecular Weight: 249.69 g/mol. Key Differences: Fewer fluorine atoms reduce electron-withdrawing effects and lipophilicity compared to the 2,3,6-trifluorophenyl analog. This may impact membrane permeability or target engagement .
(b) Non-Halogenated Derivatives
  • [(3S,4R)-4-(3-Methylphenyl)pyrrolidin-3-yl]methanol Hydrochloride () Substituents: 3-methyl on phenyl. Molecular Formula: C₁₂H₁₈ClNO. Molecular Weight: 227.73 g/mol (estimated).

Core Scaffold Modifications

  • (3S,4R)-4-(4-Fluorophenyl)piperidine-3-Methanol Hydrochloride () Core Structure: Piperidine (6-membered ring) vs. pyrrolidine (5-membered). Substituents: 4-F on phenyl. Key Differences: The piperidine ring’s increased flexibility and larger size may alter conformational stability and target selectivity compared to pyrrolidine-based compounds .

Functional Group Additions

  • TrkA Kinase Inhibitor with 3-Fluorophenyl Substituent ()
    • Structure : Includes a methoxyethyl group and a pyrazolylurea moiety.
    • Key Differences : The additional functional groups enhance structural complexity and likely improve kinase inhibition potency. However, the trifluorophenyl analog may exhibit distinct pharmacokinetic profiles due to differences in fluorine substitution .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [(3S,4R)-4-(2,3,6-Trifluorophenyl)pyrrolidin-3-yl]methanol hydrochloride, and how can purity be validated?

  • Methodology :

  • Synthesis Steps :

Ring Formation : Construct the pyrrolidine core via cyclization reactions (e.g., Michael addition or [3+2] cycloaddition) .

Fluorophenyl Introduction : Introduce the 2,3,6-trifluorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .

Hydrochloride Salt Formation : React the free base with HCl in a polar solvent (e.g., ethanol) to improve solubility .

  • Purification : Use recrystallization (ethanol/water mixtures) or reverse-phase HPLC with UV detection at 254 nm .
  • Validation : Characterize purity via HPLC (>98% purity) and LC-MS to confirm molecular weight .

Q. Which analytical techniques are critical for structural elucidation of this compound?

  • Methodology :

  • NMR Spectroscopy :
  • 1H/13C NMR : Assign stereochemistry using coupling constants (e.g., vicinal coupling in pyrrolidine) and NOE experiments .
  • 19F NMR : Confirm fluorine substitution patterns (δ ~ -110 to -160 ppm for aromatic fluorines) .
  • X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding interactions in the crystal lattice .
  • Chiral HPLC : Separate enantiomers using a Chiralpak® AD-H column (hexane:isopropanol, 90:10) to validate stereochemical purity .

Q. How can solubility and stability be optimized for in vitro assays?

  • Methodology :

  • Salt Selection : The hydrochloride salt enhances aqueous solubility (tested via shake-flask method in PBS at pH 7.4) .
  • Stability Studies :
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical for pyrrolidine derivatives) .
  • pH Stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC .

Advanced Research Questions

Q. How does stereochemistry at the 3S,4R positions influence biological activity?

  • Methodology :

  • Enantiomer Comparison : Synthesize both enantiomers and compare receptor binding affinities (e.g., IC50 values in radioligand assays) .
  • Molecular Dynamics (MD) Simulations : Model interactions with target receptors (e.g., serotonin transporters) to assess enantiomer-specific binding poses .

Q. What is the role of the 2,3,6-trifluorophenyl group in target engagement?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with mono-/di-fluorinated or chloro substituents and compare potency in functional assays (e.g., cAMP inhibition) .
  • Computational Docking : Use Schrödinger Suite or AutoDock Vina to predict fluorine-mediated hydrophobic interactions with receptor pockets .

Q. How can metabolic stability be assessed in preclinical studies?

  • Methodology :

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
  • CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .

Q. What strategies resolve contradictions in activity data across structural analogs?

  • Methodology :

  • Controlled SAR Studies : Systematically vary substituents while maintaining core structure (e.g., replace trifluorophenyl with dichlorophenyl) and re-evaluate activity .
  • Free Energy Perturbation (FEP) : Calculate relative binding energies of analogs to explain activity differences .

Key Considerations

  • Contradictions : Fluorine vs. chlorine substituents may yield opposing effects on receptor affinity due to differences in electronegativity and steric bulk .
  • Validation : Always cross-verify computational predictions (e.g., docking) with experimental binding assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(3S,4R)-4-(2,3,6-Trifluorophenyl)pyrrolidin-3-yl]methanol hydrochloride
Reactant of Route 2
[(3S,4R)-4-(2,3,6-Trifluorophenyl)pyrrolidin-3-yl]methanol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.